Dihydrouracil
Overview
Description
Dihydrouracil is an organic compound that belongs to the class of pyrimidones. It is an intermediate in the catabolism of uracil, a nucleobase found in RNA.
Mechanism of Action
Target of Action
Dihydrouracil is an intermediate in the catabolism of uracil . It is generated post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts . The reaction is carried out by dihydrouridine synthases (DUS), a conserved family of enzymes .
Mode of Action
This compound is structurally unique among modified nucleosides, possessing a C5-C6 single bond rather than the usual C5-C6 double bond .
Biochemical Pathways
This compound participates in a number of enzymatic reactions. In particular, it can be biosynthesized from uracil, which is mediated by the enzyme dihydropyrimidine dehydrogenase [NADP(+)] . It is involved in several pathways including Pyrimidine Metabolism, beta-Alanine Metabolism, and others .
Pharmacokinetics
Studies have shown that the pharmacokinetics of uracil, which is closely related to this compound, differs significantly between subjects with normal dpd activity and those with deficient dpd status . The area under the curve (AUC) and maximum concentration (Cmax) of uracil can be useful as a diagnostic tool to differentiate patients with regard to DPD status .
Result of Action
It is assumed that this compound may destabilize the structure of trna and thus enhance its conformational flexibility . This could potentially affect many RNA-connected processes.
Action Environment
The action environment of this compound is typically within the eponym D-loop of tRNAs . It is commonly present in the tRNA from Bacteria, Eukaryota, and some Archaea . The presence of this compound within these environments suggests that it may play a role in the stability and function of these RNA molecules.
Biochemical Analysis
Biochemical Properties
Dihydrouracil plays a pivotal role in biochemical reactions, particularly in the catabolic pathway of uracil. The enzyme dihydropyrimidine dehydrogenase catalyzes the reduction of uracil to this compound. This enzyme is a flavoprotein that utilizes nicotinamide adenine dinucleotide phosphate as a cofactor. The interaction between dihydropyrimidine dehydrogenase and this compound is crucial for the proper degradation of pyrimidines, ensuring the balance of nucleotide pools within the cell .
Additionally, this compound interacts with other biomolecules, such as dihydropyrimidinase and beta-ureidopropionase, which further degrade this compound into beta-alanine, ammonia, and carbon dioxide. These interactions highlight the importance of this compound in maintaining cellular homeostasis and facilitating the recycling of nitrogenous bases .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the accumulation of this compound can affect the regulation of pyrimidine biosynthesis and degradation. This compound has been shown to modulate the activity of enzymes involved in nucleotide metabolism, thereby impacting the overall nucleotide balance within the cell .
Furthermore, this compound can influence gene expression by affecting the availability of pyrimidine nucleotides required for RNA synthesis. This, in turn, can alter the expression of genes involved in cell growth, differentiation, and apoptosis. The impact of this compound on cellular metabolism is also significant, as it plays a role in the recycling of nitrogenous bases and the production of energy through the degradation of pyrimidines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. This compound binds to the active site of dihydropyrimidine dehydrogenase, where it undergoes reduction to form this compound. This binding interaction is facilitated by the presence of nicotinamide adenine dinucleotide phosphate, which acts as a cofactor in the reduction reaction .
In addition to enzyme binding, this compound can also influence the activity of other proteins involved in pyrimidine metabolism. For example, this compound can inhibit the activity of thymidylate synthase, an enzyme responsible for the synthesis of thymidine monophosphate from deoxyuridine monophosphate. This inhibition can lead to a decrease in the availability of thymidine monophosphate, thereby affecting DNA synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of specific enzymes, such as dihydropyrimidinase and beta-ureidopropionase . These enzymes further break down this compound into beta-alanine, ammonia, and carbon dioxide, which can have long-term effects on cellular function.
Studies have shown that the accumulation of this compound over time can lead to alterations in cellular metabolism and gene expression. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in changes in cell growth, differentiation, and apoptosis . These temporal effects highlight the importance of monitoring this compound levels in laboratory experiments to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can support the normal degradation of pyrimidines and maintain cellular homeostasis. At high doses, this compound can exhibit toxic effects, leading to disruptions in nucleotide metabolism and cellular function .
Threshold effects have been observed in studies where high doses of this compound resulted in the inhibition of key enzymes involved in pyrimidine metabolism, such as thymidylate synthase. This inhibition can lead to a decrease in DNA synthesis and cell proliferation, ultimately causing adverse effects on tissue growth and development . It is crucial to determine the appropriate dosage of this compound in animal models to avoid potential toxic effects and ensure accurate experimental outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the catabolism of pyrimidines. The reduction of uracil to this compound by dihydropyrimidine dehydrogenase is the first step in the degradation pathway. This is followed by the further breakdown of this compound by dihydropyrimidinase and beta-ureidopropionase into beta-alanine, ammonia, and carbon dioxide .
These metabolic pathways are essential for the recycling of nitrogenous bases and the production of energy. This compound interacts with various enzymes and cofactors, such as nicotinamide adenine dinucleotide phosphate, to facilitate these reactions. The proper functioning of these pathways is crucial for maintaining cellular homeostasis and supporting normal cellular processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its availability for metabolic reactions. Additionally, binding proteins can interact with this compound to regulate its localization and accumulation within cells .
The distribution of this compound within tissues can also be influenced by its interactions with other biomolecules. For example, this compound can bind to ribonucleic acid molecules, affecting their stability and function. These interactions highlight the importance of understanding the transport and distribution mechanisms of this compound to elucidate its role in cellular processes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it participates in the catabolism of pyrimidines. This compound can also be found in other cellular compartments, such as the nucleus, where it may influence gene expression and DNA synthesis .
Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell. These modifications can affect the activity and function of this compound, highlighting the importance of its subcellular localization in regulating cellular processes .
Preparation Methods
Dihydrouracil can be synthesized through various methods. One innovative method involves the use of 3-chloroperbenzoic acid to cleave the carbon-sulfur bond of Biginelli hybrids, leading to the formation of dihydrouracils in moderate-to-high yields (32-99%) under mild conditions . Another method involves the hydrolytic removal of the SCH₃ or OCH₃ group from the dihydropyrimidinone core, which is carried out in strongly acidic or basic conditions and at high temperatures .
Chemical Reactions Analysis
Dihydrouracil undergoes several types of chemical reactions, including oxidation and hydrolysis. For instance, this compound can be oxidized to uracil using this compound oxidase, with oxygen as a reactant and hydrogen peroxide as a by-product . Common reagents used in these reactions include 3-chloroperbenzoic acid and formic acid . The major products formed from these reactions are uracil and hydrogen peroxide .
Scientific Research Applications
Dihydrouracil has several scientific research applications. It is a crucial intermediate in the catabolism of uracil and is used in the synthesis of novel dihydrouracils . In clinical chemistry, this compound is a metabolite of pyrimidine metabolism and is present in urine, plasma, and saliva. Its quantification can help identify patients at higher risk of fluoropyrimidine-induced toxicity and inborn errors of pyrimidine metabolism . Additionally, this compound is used in the development of high-performance liquid chromatography methods for non-invasive screening .
Comparison with Similar Compounds
Dihydrouracil is similar to other pyrimidones, such as uracil and dihydrouridine. it is unique in its role as an intermediate in the catabolism of uracil . Unlike uracil, which is a nucleobase found in RNA, this compound is not incorporated into nucleic acids but is instead involved in their breakdown . Dihydrouridine, on the other hand, is a modified nucleoside found in transfer RNA .
Properties
IUPAC Name |
1,3-diazinane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVLITBTBDPEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060122 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrouracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
504-07-4 | |
Record name | Dihydrouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dihydrouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504074 | |
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Record name | Dihydrouracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01849 | |
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Record name | dihydrouracil | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11867 | |
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Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.257 | |
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Record name | DIHYDROURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016FR52RU5 | |
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Record name | Dihydrouracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
279 - 281 °C | |
Record name | Dihydrouracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dihydrouracil in pyrimidine catabolism?
A1: this compound is a crucial intermediate in the degradation pathway of uracil and thymine. [] It is formed by the NADPH-dependent reduction of uracil, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). [] This step is the rate-limiting step in the pyrimidine degradation pathway. [] Further enzymatic reactions convert this compound into β-alanine, ammonia, and CO2. []
Q2: How does this compound relate to 5-Fluorouracil (5-FU) chemotherapy?
A2: DPD, the enzyme responsible for this compound formation, also metabolizes the chemotherapeutic drug 5-FU. [] Individuals with DPD deficiency are at increased risk of severe toxicity from 5-FU treatment. [] Monitoring the ratio of this compound to uracil (DHU/U) can provide insights into an individual's DPD activity and guide 5-FU dosage adjustments. []
Q3: Can this compound levels predict adverse reactions to pyrimidine chemotherapy?
A3: Measuring urinary pyrimidine levels, including this compound, could potentially identify individuals with abnormal pyrimidine metabolism, like dihydropyrimidinase deficiency. [] This could help predict potential adverse reactions to pyrimidine-based chemotherapy. []
Q4: How does this compound relate to dihydropyrimidinase deficiency?
A4: Dihydropyrimidinase deficiency, a rare metabolic disorder, leads to the accumulation of this compound and dihydrothymine in urine (dihydropyrimidinuria). [, ] This condition can be diagnosed by analyzing urinary pyrimidine profiles, revealing elevated this compound levels. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C4H6N2O2 and a molecular weight of 114.10 g/mol.
Q6: How can spectroscopic techniques be used to characterize this compound?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information about this compound. [, ] Electron Spin Resonance (ESR) techniques have been used to study radiation-induced radicals in this compound crystals. []
Q7: How stable is this compound under different conditions?
A7: this compound exhibits varying stability depending on the conditions. It is relatively stable in a dry state but undergoes degradation in aqueous solutions, particularly at elevated temperatures. [] The rate of ring opening increases with temperature, with a half-life of 9.1 hours at 100°C and pH 7. [] This instability at high temperatures may explain the absence of dihydrouridine, the nucleoside form of this compound, from the tRNA of hyperthermophiles. []
Q8: What is the effect of allylic strain on the ring opening of this compound derivatives?
A8: Studies on the alkaline hydrolysis of this compound derivatives have shown that introducing a 1-nitrogen substituent significantly decreases the ring-opening rate. [] This effect is attributed to allylic strain, similar to the gem-dimethyl effect on ring closure. []
Q9: How does pH influence the radiolysis products of this compound in the presence of oxygen?
A9: The products formed during the radiolysis of this compound in aerated solutions depend on both pH and dose rate. [] At acidic pH and low dose rates, barbituric acid is a major product, while uracil becomes predominant at alkaline pH and higher dose rates. [] This difference arises from the base-catalyzed elimination of superoxide radicals (O2•−) from the 6-peroxyl radical of this compound, leading to uracil formation. []
Q10: What is the role of isopyrimidines in the radiolysis of this compound?
A10: During the radiolysis of this compound, the 6-peroxyl radical can undergo an elimination reaction to form uracil via an unstable isomeric form of the pyrimidine, known as isouracil. [] This reaction, which releases a superoxide radical, is base-catalyzed, explaining the pH dependence of the product distribution in irradiated this compound solutions. []
Q11: What analytical methods are available for this compound quantification?
A11: Several analytical techniques have been developed for quantifying this compound in biological samples. These include high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, [, , ] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), [, , ] and gas chromatography-mass spectrometry (GC-MS). [] The choice of method depends on factors like sensitivity, specificity, and available instrumentation.
Q12: How is computational chemistry used to study this compound and related compounds?
A12: Computational methods like molecular docking and molecular dynamics simulations help investigate the interactions of this compound and its derivatives with enzymes like dihydropyrimidine dehydrogenase. [] These studies provide insights into binding affinities, molecular mechanisms, and potential for developing enzyme inhibitors. []
Q13: What are the Structure-Activity Relationships (SAR) of this compound analogs as enzyme inhibitors?
A13: Studies have explored the SAR of this compound analogs as potential inhibitors of enzymes involved in pyrimidine metabolism, such as dihydropyrimidine dehydrogenase, dihydroorotase, and dihydroorotate dehydrogenase. [] By modifying the this compound structure, researchers aim to enhance binding affinity, selectivity, and inhibitory potency for these enzymes. []
Q14: What are the potential applications of this compound research?
A14: Research on this compound and its metabolic pathway contributes to a better understanding of pyrimidine metabolism and related disorders. [] This knowledge aids in developing diagnostic tools and therapeutic strategies for managing diseases like cancer and metabolic disorders. []
Q15: How can the knowledge of this compound metabolism improve cancer treatment?
A15: Understanding this compound metabolism, particularly its link to DPD activity, allows for personalized 5-FU chemotherapy. [, ] By determining an individual's DHU/U ratio, clinicians can adjust 5-FU dosage, minimizing the risk of severe toxicity and improving treatment outcomes. [, ]
Q16: What is the significance of this compound in the context of DNA damage and repair?
A16: this compound can be formed in DNA as a result of oxidative damage to cytosine. [] This lesion is primarily repaired by the base excision repair (BER) pathway, involving enzymes like endonuclease III. [] Understanding the repair mechanisms of this compound in DNA contributes to our knowledge of genome stability and mutagenesis. []
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